N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide
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Description
The compound “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a [1,2,4]triazolo[4,3-a]pyrazine moiety, which is a fused ring system containing two nitrogen atoms in a five-membered ring attached to a pyrazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . These techniques can provide information on the types and numbers of atoms in the molecule, their connectivity, and the presence of functional groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups and the electronic properties of its heterocyclic rings . For example, the carboxamide group might be involved in acid-base reactions, and the methoxy group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure and functional groups . For example, the presence of the polar carboxamide group might enhance its solubility in polar solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-methylpyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2/c1-8-5-16-9(6-15-8)12(21)17-7-10-18-19-11-13(22-2)14-3-4-20(10)11/h3-6H,7H2,1-2H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHUHUUGRKXRIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=NN=C3N2C=CN=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide |
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